Pipendoxifene
Overview
Description
Pipendoxifene, also known by its developmental code name ERA-923, is a nonsteroidal selective estrogen receptor modulator (SERM). It was developed by Ligand Pharmaceuticals and Wyeth-Ayerst Laboratories for the treatment of breast cancer but was not marketed . This compound belongs to the 2-phenylindole group of SERMs and is structurally related to zindoxifene and bazedoxifene .
Preparation Methods
The synthesis of pipendoxifene involves the formation of a 2-phenylindole scaffold. The synthetic route typically includes the following steps:
Formation of the indole core: This is achieved through a Fischer indole synthesis or other indole-forming reactions.
Substitution reactions: The indole core is then functionalized with various substituents, including a hydroxyphenyl group and a piperidinylethoxy group.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps.
Chemical Reactions Analysis
Pipendoxifene undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidinylethoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .
Scientific Research Applications
Pipendoxifene has been investigated for various scientific research applications:
Mechanism of Action
Pipendoxifene exerts its effects by binding to estrogen receptors and modulating their activity. It inhibits estrogen-stimulated growth by inducing cytostasis, a state where cells are prevented from proliferating . Unlike some other SERMs, this compound does not stimulate the growth of endometrial tumors, making it a potentially safer option for breast cancer treatment .
Comparison with Similar Compounds
Pipendoxifene is structurally related to other SERMs such as zindoxifene and bazedoxifene . Compared to these compounds, this compound has a distinct profile:
Zindoxifene: Both this compound and zindoxifene belong to the 2-phenylindole group, but this compound has additional functional groups that enhance its selectivity and potency.
Bazedoxifene: this compound was developed as a backup for bazedoxifene.
Conclusion
This compound is a promising compound with significant potential in the treatment of breast cancer and other estrogen-related conditions. Its unique structure and mechanism of action make it a valuable tool for scientific research and drug development.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOGKJOQXTAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870209 | |
Record name | Pipendoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects. | |
Record name | Pipendoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198480-55-6 | |
Record name | Pipendoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipendoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipendoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPENDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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